molecular formula C25H14O B13949517 DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE CAS No. 63040-54-0

DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE

Cat. No.: B13949517
CAS No.: 63040-54-0
M. Wt: 330.4 g/mol
InChI Key: SMNAQDLLFBJHTK-UHFFFAOYSA-N
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Description

DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a compound of interest due to its unique structure and potential applications in various fields, including organic electronics and materials science. The compound features a complex arrangement of fused benzene rings, which contributes to its stability and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE typically involves multi-step organic reactions. One common method includes the bromination of dibenzo[b,def]chrysene followed by a formylation reaction to introduce the aldehyde group at the 7-position. The reaction conditions often involve the use of strong acids or bases and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems. Additionally, the aldehyde group can form covalent bonds with nucleophiles, leading to the formation of adducts. These interactions can modulate the electronic properties of the compound and influence its behavior in different environments .

Comparison with Similar Compounds

Uniqueness: DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE is unique due to the presence of the aldehyde group at the 7-position, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and materials science .

Properties

CAS No.

63040-54-0

Molecular Formula

C25H14O

Molecular Weight

330.4 g/mol

IUPAC Name

hexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene-8-carbaldehyde

InChI

InChI=1S/C25H14O/c26-14-23-19-8-4-3-7-18(19)21-10-9-16-13-15-5-1-2-6-17(15)20-11-12-22(23)25(21)24(16)20/h1-14H

InChI Key

SMNAQDLLFBJHTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C6=CC=CC=C56)C=O)C=C3

Origin of Product

United States

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